(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester
Description
(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester , also known by its chemical formula C₁₁H₁₂F₃NO₂ , is a synthetic compound. Let’s explore its various aspects:
Synthesis Analysis
The synthesis of this compound involves the reaction of (4-Trifluoromethyl-phenylamino)-acetic acid with ethyl alcohol (ethanol) . The esterification process results in the formation of the ethyl ester.
Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoromethyl-phenyl group attached to an amino-acetic acid moiety. The trifluoromethyl substitution imparts unique chemical properties.
Chemical Reactions Analysis
(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester can participate in various chemical reactions, including hydrolysis, esterification, and nucleophilic substitutions. These reactions influence its stability and reactivity.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may act as a precursor for other compounds or participate in metabolic pathways. Further research is needed to elucidate its precise mode of action.
Physical and Chemical Properties Analysis
- Physical Properties :
- Appearance : Typically a white crystalline solid .
- Melting Point : Varies depending on purity and crystalline form.
- Solubility : Moderately soluble in organic solvents (e.g., acetone, methanol).
- Chemical Properties :
- Acid-Base Behavior : Exhibits weak acidic properties due to the carboxylic acid group.
- Stability : Stable under normal conditions but may degrade upon exposure to strong acids or bases.
Safety and Hazards
- Toxicity : Limited toxicity data are available. However, as with any chemical, caution should be exercised during handling.
- Hazardous Reactions : Avoid contact with strong oxidizing agents or reducing agents.
- Safety Measures : Use appropriate personal protective equipment (PPE) when working with this compound.
Future Directions
- Biological Activity : Investigate potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.
- Derivatives : Explore the synthesis of derivatives with modified functional groups for enhanced properties.
- Pharmacological Applications : Assess its potential as a drug candidate or therapeutic agent.
properties
IUPAC Name |
ethyl 2-[4-(trifluoromethyl)anilino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-2-17-10(16)7-15-9-5-3-8(4-6-9)11(12,13)14/h3-6,15H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUDPPZEGATPIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307205 | |
Record name | (4-trifluoromethyl-phenylamino)-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester | |
CAS RN |
2445-85-4 | |
Record name | NSC190359 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-trifluoromethyl-phenylamino)-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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